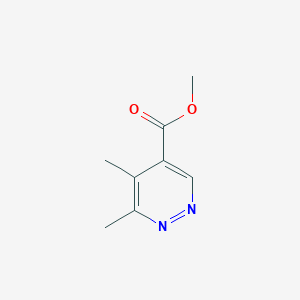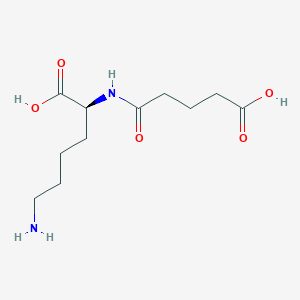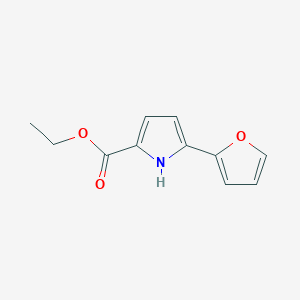
Ethyl 5-(2-furanyl)-1H-pyrrole-2-carboxylate
Descripción general
Descripción
Ethyl 5-(2-furanyl)-1H-pyrrole-2-carboxylate, also known as EFPC, is an organic compound that is widely used in scientific research due to its unique properties. EFPC is a white crystalline solid that is soluble in organic solvents and has a melting point of approximately 156-159 °C. EFPC has been found to have a variety of applications in scientific research, including synthesis, biochemical and physiological effects, and its potential for use in lab experiments. In
Mecanismo De Acción
The mechanism of action of Ethyl 5-(2-furanyl)-1H-pyrrole-2-carboxylate is not fully understood. However, it has been suggested that Ethyl 5-(2-furanyl)-1H-pyrrole-2-carboxylate acts as a proton donor, donating a proton to a target molecule and forming a new bond. This mechanism of action is thought to be responsible for the synthesis of a variety of organic compounds from Ethyl 5-(2-furanyl)-1H-pyrrole-2-carboxylate.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 5-(2-furanyl)-1H-pyrrole-2-carboxylate are not well understood. However, Ethyl 5-(2-furanyl)-1H-pyrrole-2-carboxylate has been found to have antioxidant and anti-inflammatory properties, and it has been suggested that Ethyl 5-(2-furanyl)-1H-pyrrole-2-carboxylate may have potential applications in the treatment of arthritis and other inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Ethyl 5-(2-furanyl)-1H-pyrrole-2-carboxylate in laboratory experiments include its low cost, its availability in a variety of forms, its stability in a variety of solvents, and its ability to act as a proton donor. The main limitation of using Ethyl 5-(2-furanyl)-1H-pyrrole-2-carboxylate in laboratory experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
The potential future directions for Ethyl 5-(2-furanyl)-1H-pyrrole-2-carboxylate include its use in the synthesis of a variety of organic compounds, its use as a catalyst in organic synthesis, its potential applications in the treatment of inflammatory diseases, and its potential use as an antioxidant agent. Additionally, further research is needed to better understand the biochemical and physiological effects of Ethyl 5-(2-furanyl)-1H-pyrrole-2-carboxylate and to determine its potential for use in other areas of scientific research.
Métodos De Síntesis
Ethyl 5-(2-furanyl)-1H-pyrrole-2-carboxylate can be synthesized through a variety of methods, including the reaction of ethyl acetoacetate with 2-furfuryl alcohol in the presence of a base. This reaction yields a mixture of Ethyl 5-(2-furanyl)-1H-pyrrole-2-carboxylate and ethyl 5-(2-furanyl)-1H-pyrrole-3-carboxylate, which can be separated by column chromatography. Other methods of synthesis include the reaction of ethyl acetoacetate with 2-furylmagnesium bromide, the reaction of ethyl acetoacetate with 2-furylmagnesium chloride, and the reaction of ethyl acetoacetate with 2-furylmagnesium iodide.
Aplicaciones Científicas De Investigación
Ethyl 5-(2-furanyl)-1H-pyrrole-2-carboxylate is widely used in scientific research due to its unique properties. Ethyl 5-(2-furanyl)-1H-pyrrole-2-carboxylate has been used as a starting material for the synthesis of a variety of organic compounds, including pyrrole-containing heterocyclic compounds, 3-aryl-2-hydroxy-4-oxopyridine-4-carboxylic acids, and 2-furyl-3-hydroxy-4-oxopyridine-4-carboxylic acids. Ethyl 5-(2-furanyl)-1H-pyrrole-2-carboxylate has also been used as a catalyst for the synthesis of 3-aryl-2-hydroxy-4-oxopyridine-4-carboxylic acids and 2-furyl-3-hydroxy-4-oxopyridine-4-carboxylic acids. Ethyl 5-(2-furanyl)-1H-pyrrole-2-carboxylate is also used in the synthesis of a variety of heterocyclic compounds, such as pyrrolo[3,2-b]pyrrole, pyrrolo[3,2-c]pyrrole, and pyrrolo[2,3-b]pyrrole.
Propiedades
IUPAC Name |
ethyl 5-(furan-2-yl)-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-14-11(13)9-6-5-8(12-9)10-4-3-7-15-10/h3-7,12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGYDOLPZRLJTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(N1)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301256340 | |
| Record name | Ethyl 5-(2-furanyl)-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301256340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrole-2-carboxylic acid, 5-(2-furanyl)-, ethyl ester | |
CAS RN |
206564-04-7 | |
| Record name | Ethyl 5-(2-furanyl)-1H-pyrrole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=206564-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(2-furanyl)-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301256340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




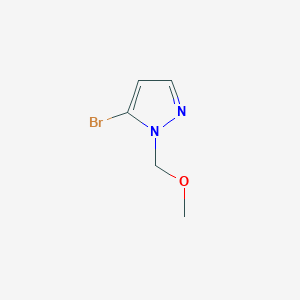
![3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazole]-5'-amine](/img/structure/B6603913.png)
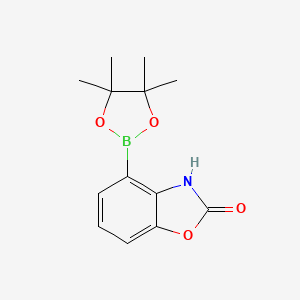
![3-{4-[(2-azidoethyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione](/img/structure/B6603936.png)
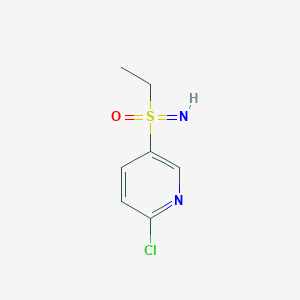

![[2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B6603947.png)


![tert-butyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]piperidine-1-carboxylate](/img/structure/B6603965.png)

